

pharmacodynamics and pharmacokinetics of ospemifene

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Ospemifene

CAS No.: 128607-22-7

Cat. No.: S548689

Get Quote

Pharmacodynamics and Mechanism of Action

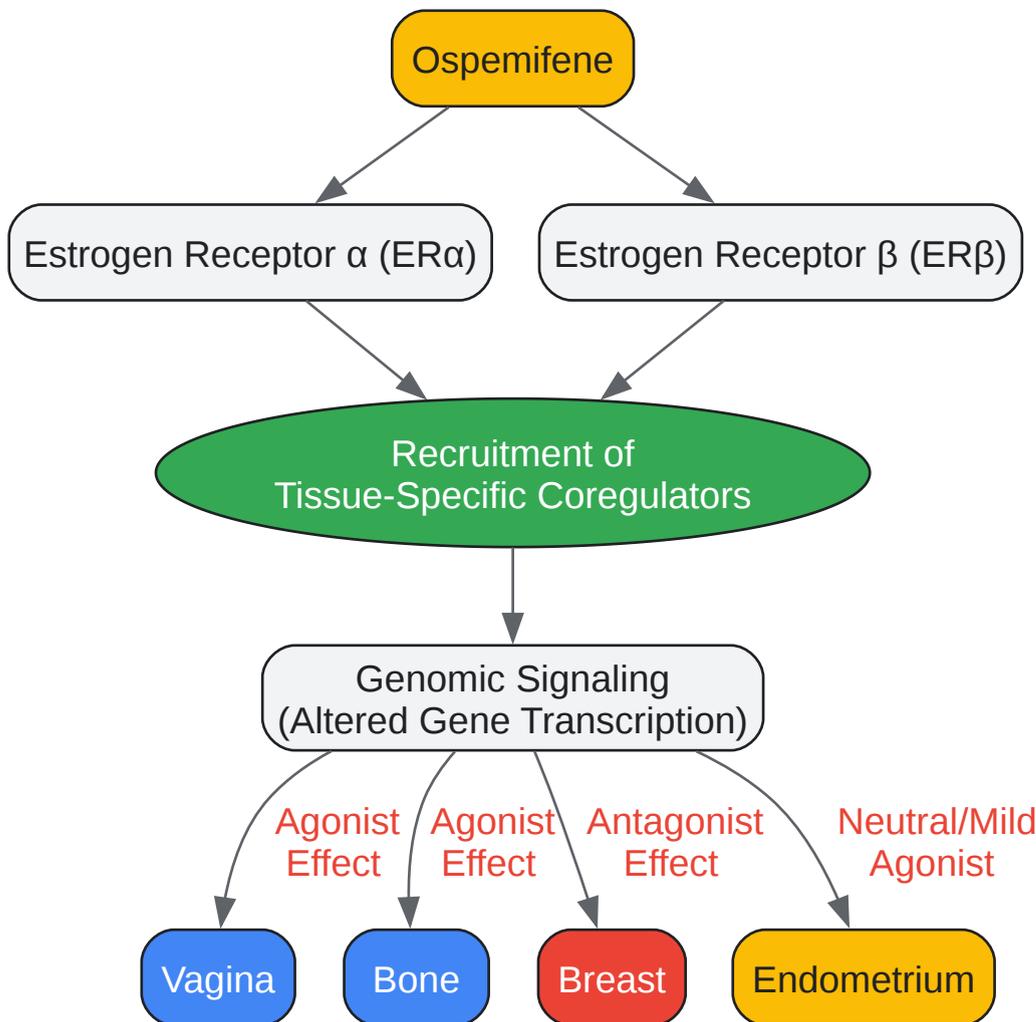
Ospemifene functions as a selective estrogen receptor modulator (SERM) by binding to estrogen receptors (ER α and ER β) and exerting tissue-specific agonist or antagonist effects [1] [2].

Table 1: Tissue-Specific Effects of Ospemifene

Tissue	Ospemifene Action	Clinical/Preclinical Implication
Vaginal Epithelium	Estrogen Agonist	Significantly increases vaginal epithelial thickness; reduces parabasal cells & increases superficial cells; alleviates dyspareunia and vaginal dryness [2] [3].
Endometrium	Neutral to Mild Agonist	Preclinical models show minimal stimulation; long-term (52-week) clinical trials show no significant increase in endometrial hyperplasia [2].
Breast Tissue	Estrogen Antagonist	Inhibits proliferation of ER-dependent breast cancer cells (MCF-7); reduces incidence of dimethylbenzanthracene (DMBA)-induced mammary tumors in rats [2] [3].

Tissue	Ospemifene Action	Clinical/Preclinical Implication
Bone	Estrogen Agonist	Reduces bone turnover markers (NTx, P1NP, bone-specific ALP) in clinical studies; effect comparable to raloxifene [3].
Liver & Lipids	Mixed Effects	Minimal liver toxicity in preclinical studies; trend towards lowering LDL and total cholesterol, though not statistically significant in small studies [3].

The diagram below illustrates the core signaling pathway and tissue-specific outcomes of **ospemifene** binding.



[Click to download full resolution via product page](#)

Ospemifene's tissue-selective signaling pathway.

Pharmacokinetic Profile

Ospemifene has well-characterized pharmacokinetic properties, primarily metabolized by hepatic cytochrome P450 enzymes [1] [3].

Table 2: Key Pharmacokinetic Parameters of Ospemifene (60 mg dose)

Parameter	Value	Conditions & Notes
Absorption & Food Effect		
T_{max} (Time to peak concentration)	1–3 hours [1] [3]	Delayed to 2.5 hrs under fed conditions [1].
C_{max} (Peak Concentration)	533 ng/mL (Fasted); 1198 ng/mL (Fed) [1]	Bioavailability increases 2- to 3-fold with food [3].
Distribution		
Protein Binding	>99% [1]	Highly bound to serum proteins.
Apparent Volume of Distribution (V_z/F)	448 L (from popPK model: 34.3 L for V_z/F) [1] [4]	Large volume indicates extensive tissue distribution.
Metabolism		
Primary Metabolites	4-Hydroxyospemifene, 4'-Hydroxyospemifene [1]	Formed via CYP3A4, CYP2C9, and CYP2C19 [1].
Elimination		
Half-life ($t_{1/2}$)	~26 hours [1] [3]	Supports once-daily dosing.
Time to Steady State	~7 days [3]	After repeated dosing.
Clearance (CL/F)	9.16 L/h [1] [4]	Population PK model estimate.

Parameter	Value	Conditions & Notes
Route of Excretion	Feces (~75%), Urine (~7%) [1]	<0.2% excreted unchanged in urine [1].

Key Experimental Protocols

Understanding the experimental methodologies is crucial for evaluating the data.

- Vaginal Epithelium Agonism (Preclinical):** Ovariectomized (OVX) rats received oral **ospemifene** for 2-6 weeks. Vaginal tissue was histologically examined to measure **vaginal epithelial height** and **mucification**. **Ospemifene** induced a full estrogen-like effect, significantly increasing epithelial height compared to untreated OVX controls [2].
- Breast Tissue Antagonism (In Vitro):** The anti-estrogenic effect was tested on **ER-positive MCF-7 breast cancer cells**. Cell proliferation was assessed with and without **ospemifene** treatment. **Ospemifene** demonstrated **dose-dependent inhibition of MCF-7 cell proliferation**, confirming its antagonist activity in breast tissue [2].
- Clinical Efficacy (Phase III Trials):** Postmenopausal women with moderate to severe dyspareunia were randomized to receive **ospemifene 60 mg or placebo once daily for 12 weeks**. Co-primary endpoints were the change from baseline in the **percentage of vaginal parabasal cells** and **superficial cells**, and the **severity of dyspareunia**. **Ospemifene** showed significant improvement in all co-primary endpoints versus placebo [3].

Clinical Implications and Clinical Trial Data

Ospemifene is indicated for treating moderate to severe dyspareunia and vaginal dryness, symptoms of vulvar and vaginal atrophy due to menopause [1] [5]. It represents a **first-line, non-estrogen, oral therapeutic option** [6] [3].

Table 3: Summary of Clinical Trial Outcomes

Study Parameter	Ospemifene 60 mg (vs. Placebo)	Clinical Trial Context
Vaginal Cytology		

Study Parameter	Ospemifene 60 mg (vs. Placebo)	Clinical Trial Context
Parabasal Cells	↓ 37.5% (meta-analysis) [3]	Significant improvement in maturation index.
Superficial Cells	↑ 9.2% (meta-analysis) [3]	Significant improvement in maturation index.
Vaginal pH	↓ 0.89 (meta-analysis) [3]	Shift towards a healthier, more acidic environment.
Dyspareunia (Likert Scale)	↓ 0.37 (meta-analysis) [3]	Significant reduction in pain during intercourse.
Patient Response	~75% of women showed improvement [3]	Based on a combined analysis of phase III trials.

Important Safety Considerations

- **Boxed Warnings:** Carries warnings for **endometrial cancer** and **cardiovascular disorders** (stroke, deep vein thrombosis). It should be prescribed for the **shortest duration consistent with treatment goals** [7] [8].
- **Common Adverse Effects:** Hot flashes, vaginal discharge, muscle spasms, and hyperhidrosis are the most frequently reported adverse reactions [1] [8].
- **Drug Interactions:** Contraindicated with estrogens and other SERMs. Coadministration with **strong CYP3A4 inhibitors (e.g., ketoconazole)** increases **ospemifene** exposure, while **strong CYP inducers (e.g., rifampin)** may decrease its efficacy. Concomitant use with **fluconazole** should be avoided [9] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Ospemifene: Uses, Interactions, Mechanism of Action | DrugBank Online [go.drugbank.com]
2. Tissue selectivity of ospemifene: Pharmacologic profile and ... [sciencedirect.com]
3. Ospemifene: A Novel Option for the Treatment of ... [pmc.ncbi.nlm.nih.gov]
4. Population pharmacokinetics of ospemifene and safety evaluation of pharmacokinetic alterations caused by intrinsic and extrinsic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
5. Clinical Review - Ospemifene (Osphena) - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]
6. Ospemifene: first global approval [pubmed.ncbi.nlm.nih.gov]
7. Ospemifene: MedlinePlus Drug Information [medlineplus.gov]
8. Osphena (Ospemifene Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
9. Osphena (ospemifene) dosing, indications, interactions, ... [reference.medscape.com]

To cite this document: Smolecule. [pharmacodynamics and pharmacokinetics of ospemifene].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548689#pharmacodynamics-and-pharmacokinetics-of-ospemifene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com